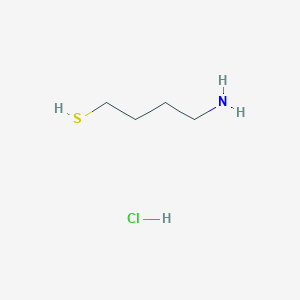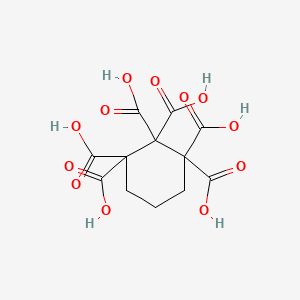
Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid is a hypothetical compound that would be a derivative of cyclohexane with carboxylic acid groups attached to each carbon atom. While the specific compound is not directly studied in the provided papers, related cyclohexane carboxylic acids and their derivatives are extensively researched due to their interesting supramolecular architectures and potential applications in organic synthesis and supramolecular chemistry.
Synthesis Analysis
The synthesis of cyclohexane carboxylic acid derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of the highest-energy stereoisomer of hexafluorocyclohexane, a related compound, requires a 12-step protocol, demonstrating the complexity of synthesizing substituted cyclohexanes . Another study describes a practical synthesis of mikanecic acid, a cyclohexene dicarboxylic acid derivative, through a DABCO-catalyzed coupling reaction, indicating the use of catalysts in the synthesis of cyclohexane derivatives .
Molecular Structure Analysis
The molecular structure of cyclohexane carboxylic acid derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of cyclohexane-1,3cis,5cis-tricarboxylic acid (CTA) has been determined from powder X-ray diffraction data, revealing a triclinic structure with hydrogen bond motifs forming supramolecular sheets . Similarly, the structure of all-cis 1,2,3,4,5,6-hexafluorocyclohexane shows a classic chair conformation with a high molecular dipole, which is unusual for aliphatic compounds .
Chemical Reactions Analysis
Cyclohexane carboxylic acid derivatives undergo various chemical reactions, including bromination, epoxidation, and ring-opening reactions. For example, bromination of 3-cyclohexene-1-carboxylic acid yields mixtures of dibromo-derivatives and lactones, while the epoxydation of its methyl ester occurs predominantly anti to the methoxycarbonyl group . These reactions are influenced by the electron-withdrawing substituents and the stereochemistry of the cyclohexane ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structures and the presence of substituents. The supramolecular architectures of CTA in acid-base complexes, for example, include tapes, sheets, and interpenetrating networks, which are stabilized by strong O-H...O and weak C-H...O hydrogen bonds . These structures can significantly affect the compound's solubility, melting point, and reactivity. The facial polarity of hexafluorocyclohexane, as another example, results from the clustering of electronegative fluorine atoms, which could lead to unique packing in the solid state and potential applications in supramolecular chemistry .
Applications De Recherche Scientifique
Organic Synthesis and Intermediates
Cyclohexane and its derivatives serve as key intermediates in organic synthesis. They are utilized in the production of various downstream products such as epoxy cyclohexane, hexanedioic acid, and cyclohexanol. These compounds play a crucial role in industrial applications and are fundamental in synthesizing materials and chemicals with extensive utility (Liu Shou-chang, 2006).
Plasticizers
Cyclohexane dicarboxylic acid esters, recognized for their environmental friendliness, act as non-toxic plasticizers. They offer an alternative to phthalates, which are associated with potential health risks. Studies have demonstrated the synthesis and application of these esters, highlighting their similar performance to traditional plasticizers and their potential in enhancing the flexibility of polymers such as PVC (Y. Ou, Xuejia Ding, Long Zhang, 2014).
Catalysis and Oxidation Reactions
The catalytic oxidation of cyclohexane, facilitated by various catalysts, is a pivotal process in the chemical industry. This reaction pathway is instrumental in producing cyclohexanol and cyclohexanone, which are precursors for the synthesis of adipic acid and caprolactam. Research highlights the efficiency of specific catalysts in these oxidation processes, demonstrating significant conversions and selectivities (Ranjit Kumar, S. Sithambaram, S. Suib, 2009).
Environmental Applications
In the context of environmental sustainability, cyclohexane derivatives have been explored as alternatives to hazardous substances. Their biodegradation potential and application in reducing the environmental impact of plasticizers are of particular interest. Studies on new generation plasticizers like cyclohexane dicarboxylic acid diisononyl ester (DINCH) focus on their reduced toxicity and environmental footprint (E. Dziwiński, B. Poźniak, Józef Lach, 2017).
Material Science
The structural versatility of cyclohexane-based compounds extends to material science, where they contribute to the development of novel materials. Supramolecular architectures utilizing cyclohexane tricarboxylic acids, for example, showcase the potential of these compounds in designing complex structures with unique properties (N. Shan, A. Bond, W. Jones, 2003).
Propriétés
IUPAC Name |
cyclohexane-1,1,2,2,3,3-hexacarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O12/c13-4(14)10(5(15)16)2-1-3-11(6(17)18,7(19)20)12(10,8(21)22)9(23)24/h1-3H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWKIJKUDWYINL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594319 |
Source


|
| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |
CAS RN |
67537-70-6 |
Source


|
| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



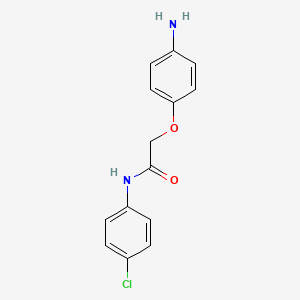

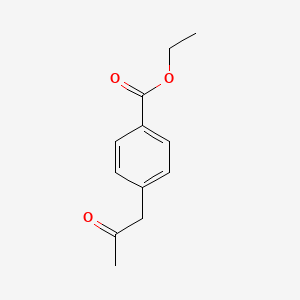

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

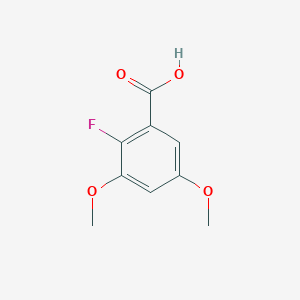

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)


